Glycolic Acid Calcium Salt
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Overview
Description
Glycolic Acid Calcium Salt, also known as calcium 2-hydroxyacetate, is a compound with the molecular formula C4H6CaO6. It is a derivative of glycolic acid, which is the simplest alpha-hydroxy acid. This compound is a white crystalline solid that is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydrolysis of Chloroacetic Acid: : One common method for synthesizing Glycolic Acid Calcium Salt involves the hydrolysis of chloroacetic acid in the presence of calcium carbonate. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{CaCO}_3 \rightarrow \text{HOCH}_2\text{COO}^- \text{Ca}^+ + \text{HCl} ] The resulting calcium glycolate is then purified through filtration and crystallization .
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Oxidation of Glycine: : Another method involves the oxidation of glycine using nitrous acid. This method, however, is less commonly used due to the complexity and safety concerns associated with handling nitrous acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of chloroacetic acid using calcium carbonate or calcium hydroxide. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glycolic Acid Calcium Salt can undergo oxidation to form glyoxylic acid.
Esterification: The compound can react with alcohols to form esters.
Dehydrogenation: Catalytic dehydrogenation of this compound can yield glyoxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Iron (II) ions, silver carbonate.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (90-130°C) and may require acidic or basic conditions depending on the desired product.
Major Products Formed
Glyoxylic Acid: Formed through oxidation.
Methyl Glycolate: Formed through esterification with methanol.
Polyglycolide: Formed through polymerization reactions.
Scientific Research Applications
Glycolic Acid Calcium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Glycolic Acid Calcium Salt involves its ability to penetrate biological membranes due to its small molecular size. Once inside the cell, it can participate in various biochemical pathways, including the glycolytic pathway. It acts as an inhibitor of glucose-6-phosphate dehydrogenase, thereby affecting cellular metabolism .
Properties
Molecular Formula |
C4H6CaO6 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
CHRHZFQUDFAQEQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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